molecular formula C14H27N3O3 B7915335 [1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915335
M. Wt: 285.38 g/mol
InChI Key: QFXWKSNBSZNQQP-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester: is a complex organic compound that features a piperidine ring, an amino-acetyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Amino-Acetyl Group: The amino-acetyl group is introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Ethyl-Carbamic Acid Tert-Butyl Ester: This step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the amino-acetyl moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The piperidine ring is a common motif in many pharmacologically active compounds, making this compound a valuable starting point for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The amino-acetyl group can form hydrogen bonds with biological macromolecules, influencing their function. The tert-butyl ester moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-4-piperidineacetaldehyde: This compound features a similar piperidine ring and Boc-protected amine group.

    tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate: Another compound with a piperidine ring and tert-butyl ester group.

Uniqueness

What sets [1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester apart is the presence of the amino-acetyl group, which imparts unique reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-5-17(13(19)20-14(2,3)4)11-6-8-16(9-7-11)12(18)10-15/h11H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXWKSNBSZNQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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